molecular formula C9H10N4O3S B3050449 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole CAS No. 26049-69-4

2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole

Cat. No. B3050449
CAS RN: 26049-69-4
M. Wt: 254.27 g/mol
InChI Key: QXSIYYQGSPCIHN-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond types and lengths, and molecular geometry.



Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, including any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Carcinogenicity Studies

  • Carcinogenic Potential : Research indicates that 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole has significant carcinogenic properties. Studies in rats have shown that this compound, among others, induces primarily carcinomas of the mammary gland, as well as tumors in other organs (Cohen et al., 1970). Further studies have confirmed its carcinogenicity, showing high incidences of forestomach tumors in mice (Cohen et al., 1973).

Structural and Synthetic Studies

  • Chemical Synthesis and Properties : The compound's synthesis and properties have been studied, revealing insights into its chemical behavior. Research has focused on understanding its synthesis, reaction with different chemicals, and structural properties. For instance, studies on the synthesis and properties of 5-(5-nitro-2-furyl)thiazolines, which are related to this compound, provide insights into the behavior of such chemical structures (Usova et al., 1985).

Metabolism and Interaction Studies

  • Metabolic Analysis : Research has been conducted on the metabolism of this compound and its derivatives, particularly focusing on how they are processed and interact with biological systems. For example, the mass spectral identification of metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole, a related compound, offers insights into the metabolic pathways and interactions (Mattammal et al., 1988).

Biological Activity and Pharmacological Studies

  • Antiprotozoal Activity : Certain derivatives of 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole have been investigated for their antiprotozoal properties. For instance, studies on 2-substituted 4-thiazolecarboxaldehyde hydrazones, which are structurally related, indicate potential activity against Trypanosoma cruzi infections (Neville & Verge, 1977).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, or new methods of synthesizing it.


properties

IUPAC Name

1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-12(2)11-9-10-6(5-17-9)7-3-4-8(16-7)13(14)15/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSIYYQGSPCIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020518
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole

CAS RN

26049-69-4
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26049-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-DIMETHYLHYDRAZINO)-4-(5-NITRO-2-FURYL)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EWZ23A94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Reactant of Route 6
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Citations

For This Compound
40
Citations
SM Cohen, GM Lower Jr, E Ertürk, GT Bryan - Cancer research, 1973 - AACR
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), fed to female Swiss mice at doses of 0.05 and 0.1% of the diet, induced a high incidence of lymphocytic leukemia and a low …
Number of citations: 68 aacrjournals.org
SM Cohen, E Ertürk, JM Price, GT Bryan - Cancer Research, 1970 - AACR
2-Hydrazino-4-(5-nitro-2-furyl)thiazole, 2-(2, 2-dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole, 2-hydrazino-4-(4-nitrophenyl)thiazole, and 2-hydrazino-4-(4-aminophenyl)thiazole were fed …
Number of citations: 48 aacrjournals.org
SM Cohen, F Erturk, AM Von Esch… - Journal of the …, 1973 - experts.nebraska.edu
[(5 Nitrofurfurylidene) amino] hydantoin gave negative results in chronic carcinogenicity tests in rats. Carcinogenic response was moderate for 4 methyl 1 [(5 nitrofurfurylidene) amino] 2 …
Number of citations: 182 experts.nebraska.edu
K Asaoka, K Takahashi - Biochemical pharmacology, 1989 - Elsevier
The distribution in Japanese monkey tissues of glutathione S-transferase activity toward some aromatic nitro compounds was examined by measuring the release of the nitro group as …
Number of citations: 9 www.sciencedirect.com
T Miyaji - Mechanisms of Toxicity and Metabolism, 1976 - Elsevier
Publisher Summary Nitrofuran compounds have been widely used as antibacterial drugs. Their use as a food additive, however, has been restricted to only a few countries, including …
Number of citations: 9 www.sciencedirect.com
HS Rosenkranz - Biochemical Pharmacology, 1977 - Elsevier
The Sabnonella mutagenicity procedure developed by Ames and his associates [l] has found wide applicability in the detection and classification of mutagens. Results obtained with this …
Number of citations: 22 www.sciencedirect.com
AH Morales, MÁC Pérez, RD Combes, MP González - Toxicology, 2006 - Elsevier
Several nitrocompounds have been screened for carcinogenicity in rodents, but this is a lengthy and expensive process, taking two years and typically costing 2.5 million dollars, and …
Number of citations: 65 www.sciencedirect.com
DR Goodman, PJ Hakkinen, JH Nemenzo… - … Molecular Mechanisms of …, 1977 - Elsevier
The mutagenicity of 12 nitrofurans was tested in the new Salmonella typhimurium tester strains TA100 and TA98 developed by Ames and coworkers from the standard tester strains …
Number of citations: 42 www.sciencedirect.com
AM Helguera, MNDS Cordeiro, MÁC Pérez… - Bioorganic & medicinal …, 2008 - Elsevier
Chemical carcinogenicity is of primary interest, because it drives much of the current regulatory actions regarding new and existing chemicals, and its conventional experimental test …
Number of citations: 27 www.sciencedirect.com
LS Gold, TH Slone, L Bernstein - Environmental Health …, 1989 - ehp.niehs.nih.gov
A tabulation of carcinogenic potency (TD50) by species for 492 chemicals that induce tumors in rats or mice is presented. With the use of the Carcinogenic Potency Database, …
Number of citations: 163 ehp.niehs.nih.gov

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